molecular formula C17H20N2O3 B2857938 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid CAS No. 951981-60-5

1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B2857938
CAS No.: 951981-60-5
M. Wt: 300.358
InChI Key: PNPZNMOWWOKEGI-UHFFFAOYSA-N
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Description

1-[3-(1H-Indol-3-yl)propanoyl]piperidine-4-carboxylic acid (CAS 951981-60-5) is a sophisticated chimeric molecule integrating an indole ring system with a piperidine carboxylic acid moiety, making it a valuable building block in medicinal chemistry and drug discovery programs . Its molecular formula is C17H20N2O3, with an average mass of 300.35 g/mol . The presence of both the carboxylic acid group and the indole functionalization offers a versatile platform for further chemical modification, such as amide bond formation or salt generation, to create more specialized biologically active compounds . Compounds featuring indole-piperidine hybrids are of significant research interest, with documented investigations into their potential as inhibitors for various targets, including studies on 4-(indol-3-yl)-pyrazole derivatives for oncology and neurodegenerative disease research , and N-alkoxy indole derivatives explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for virology research . The structural features of this compound, particularly its stereochemistry and conformational rigidity, may contribute to high selectivity and affinity for specific biological targets, promoting efficacy and specificity in research settings . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPZNMOWWOKEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(1H-indol-3-yl)propanoyl intermediate.

    Formation of the Piperidine Ring: The final step involves the reaction of the 3-(1H-indol-3-yl)propanoyl intermediate with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-[3-(1H-indol-3-yl)propanol]piperidine-4-carboxylic acid.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 1-[3-(1H-Indol-3-yl)propanoyl]piperidine-4-carboxylic acid - C17H19N2O3* 313.35 (calc.) Indol-3-yl-propanoyl, piperidine-4-COOH Predicted moderate lipophilicity (XLogP3 ~2.5), polar surface area ~80 Ų
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid 100957-76-4 C15H18N2O2 258.32 Indol-3-yl-methyl, piperidine-4-COOH XLogP3: -0.5; higher solubility due to shorter chain
1-[3-(4-Bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid 1219580-20-7 C17H19BrN2O3 379.25 4-Bromo-indol-propanoyl, piperidine-3-COOH Increased molecular weight (Br substitution); acidic pKa ~4.39
1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid 1010891-44-7 C17H23NO5 321.37 3,4-Dimethoxyphenyl-propanoyl, piperidine-4-COOH Electron-rich aromatic group; H302/H315/H319 hazards
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid - C16H20N2O3 288.34 Indol-5-yl-oxy-ethyl, piperidine-4-COOH Ether linkage enhances flexibility; moderate TPSA (56.3 Ų)

Notes:

  • Bromine substitution in introduces steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics compared to the unsubstituted indole in the target.

Pharmacological and Stability Profiles

Stability and Metabolic Considerations:
  • Quantum-chemical studies on piperidine derivatives () suggest that substituents like benzoyloxy (e.g., compound №4) enhance thermodynamic stability due to resonance effects. The target’s propanoyl-indole group may offer intermediate stability compared to benzoyl derivatives.
Pharmacological Effects:
  • Piperidine derivatives with indole moieties (e.g., ) are frequently associated with CNS activity, including antineurotoxic and antispasmodic effects. The target’s indole-propanoyl group may interact with serotonin receptors (5-HT) or monoamine oxidases.
  • Compound №4 in (benzoyloxy and carboxyl groups) demonstrated antitussive and antispasmodic effects, suggesting that the target’s propanoyl-indole could share similar mechanisms but with altered potency due to structural differences.

Biological Activity

1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid (CAS Number: 951981-60-5) is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound features a piperidine ring and an indole moiety, which are known to interact with various biological targets, suggesting diverse pharmacological properties.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. GHSR Agonism

This compound has been identified as a potential agonist for the growth hormone secretagogue receptor (GHSR), which plays a crucial role in metabolic regulation and appetite control. The interaction with GHSR suggests implications for obesity management and metabolic disorders .

2. Antitumor Activity

Studies have shown that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). Results indicated significant inhibition of cell proliferation at specific concentrations .

3. Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Similar compounds have demonstrated efficacy against various microbial strains, suggesting that the indole and piperidine components may enhance antimicrobial action .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the indole moiety is critical for binding affinity to biological targets, while modifications to the piperidine ring can enhance or diminish activity.

Structural Feature Effect on Activity
Indole moietyEssential for receptor interaction
Piperidine substitutionsVariations can enhance or reduce potency
Carboxylic acid groupInfluences solubility and bioavailability

Case Study 1: GHSR Agonism

In vitro studies demonstrated that the compound activates GHSR, leading to increased secretion of growth hormone in human cell lines. This was evidenced by elevated levels of GH in treated samples compared to controls.

Case Study 2: Antitumor Activity

A series of analogs were synthesized based on the core structure of this compound. These compounds underwent testing against multiple cancer cell lines, revealing IC50 values ranging from 0.5 µM to 10 µM, indicating moderate to high potency against tumor growth .

Q & A

What are the common synthetic pathways for synthesizing 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of indole-3-propanoic acid derivatives with a functionalized piperidine scaffold. Key steps include:

  • Acylation : Reacting indole-3-propanoic acid with a piperidine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions to form the propanoyl-piperidine bond .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions during intermediate steps .
  • Purification : Thin-layer chromatography (TLC) is employed to monitor reaction progress, followed by high-performance liquid chromatography (HPLC) or recrystallization for final purification .
    Optimization Tips : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., DMAP for acylation), and temperature control (0–25°C) to minimize byproducts .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Prioritize signals for the indole NH proton (~10–12 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and carboxylic acid proton (if present, δ ~12 ppm) .
    • ¹³C NMR : Confirm the carbonyl groups (propanoyl at ~170 ppm, carboxylic acid at ~175 ppm) and aromatic indole carbons (δ 110–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage of the propanoyl-piperidine bond .
  • Infrared (IR) Spectroscopy : Key stretches include N-H (indole, ~3400 cm⁻¹), C=O (propanoyl and carboxylic acid, ~1650–1750 cm⁻¹) .

How can researchers design experiments to elucidate the interaction mechanisms between this compound and cancer-related protein targets?

Level: Advanced
Methodological Answer:

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with targets like kinase domains or apoptosis regulators .
  • Molecular Docking Simulations : Employ software (e.g., AutoDock Vina) to model interactions between the indole moiety and hydrophobic pockets of target proteins, guided by X-ray crystallography data if available .
  • Functional Assays : Measure downstream effects (e.g., caspase-3 activation for apoptosis) in cancer cell lines treated with the compound, using Western blotting or fluorescence-based probes .

What strategies are recommended for resolving contradictions in bioactivity data observed across different studies on piperidine-indole derivatives?

Level: Advanced
Methodological Answer:

  • Standardized Assay Conditions : Control variables such as cell line origin (e.g., ATCC-certified), serum concentration, and incubation time to reduce variability .
  • Structural Analog Comparison : Synthesize and test derivatives with modified substituents (e.g., halogenated indole rings) to isolate structure-activity relationships (SAR) and identify confounding functional groups .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to aggregate published data and identify outliers or trends linked to specific experimental designs .

How can structure-activity relationship (SAR) studies be systematically conducted to improve the compound’s therapeutic efficacy?

Level: Advanced
Methodological Answer:

  • Scaffold Modification : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation) or indole substituents (e.g., 5-fluoroindole) to assess impact on target binding .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding via the carboxylic acid group) .
  • In Vivo Validation : Prioritize analogs with improved logP values (e.g., 1–3 for blood-brain barrier penetration) in rodent models, paired with pharmacokinetic profiling (e.g., half-life, AUC) .

What computational approaches are most effective for predicting the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s behavior in aqueous environments (e.g., solvation free energy calculations) to predict hydrolysis susceptibility of the propanoyl ester .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for labile groups (e.g., carboxylic acid) to identify degradation hotspots .
  • Accelerated Stability Testing : Expose the compound to varying pH (2–9) and temperatures (25–60°C), monitoring degradation via HPLC-UV and comparing results to computational predictions .

How should researchers design stability studies to assess the compound’s shelf-life and storage requirements?

Level: Advanced
Methodological Answer:

  • Forced Degradation Studies : Subject the compound to oxidative (H2O2), photolytic (UV light), and thermal stress (40°C/75% RH), analyzing degradation products via LC-MS .
  • Long-Term Storage : Store aliquots in amber vials under inert gas (N2) at –20°C, with periodic NMR and MS checks every 6 months to detect crystallinity changes or hydrolysis .

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